Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate
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Overview
Description
Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl 4-aminobenzoate: Known for its use in organic synthesis and as a dye intermediate.
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate:
Uniqueness
Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)12-20-11-15(9-16(20)21)19-10-13-5-7-14(8-6-13)17(22)23-4/h5-8,15,19H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHLEOLDFKPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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